
Methyl 4-methyl-4-(3-methylbut-2-EN-1-YL)dec-9-EN-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methyl-4-(3-methylbut-2-EN-1-YL)dec-9-EN-2-ynoate is an organic compound with a complex structure that includes multiple functional groups such as alkenes and alkynes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-4-(3-methylbut-2-EN-1-YL)dec-9-EN-2-ynoate typically involves multi-step organic reactions. One common method involves the alkylation of a suitable precursor with 3-methylbut-2-en-1-yl bromide, followed by esterification with methanol. The reaction conditions often require the use of strong bases like sodium hydride and solvents such as tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methyl-4-(3-methylbut-2-EN-1-YL)dec-9-EN-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in THF for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-methyl-4-(3-methylbut-2-EN-1-YL)dec-9-EN-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-methyl-4-(3-methylbut-2-EN-1-YL)dec-9-EN-2-ynoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-methyl-4-(3-methylbut-2-en-1-yl)dec-9-en-2-ynoate: Similar structure but different functional groups.
3-Methylbut-2-en-1-yl acetate: Shares the 3-methylbut-2-en-1-yl group but has an acetate ester instead of a dec-9-en-2-ynoate group.
4-Hydroxy-3-methylbut-2-en-1-yl diphosphate: Contains the 3-methylbut-2-en-1-yl group but is a diphosphate ester.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Propiedades
Número CAS |
920266-24-6 |
|---|---|
Fórmula molecular |
C17H26O2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
methyl 4-methyl-4-(3-methylbut-2-enyl)dec-9-en-2-ynoate |
InChI |
InChI=1S/C17H26O2/c1-6-7-8-9-12-17(4,13-10-15(2)3)14-11-16(18)19-5/h6,10H,1,7-9,12-13H2,2-5H3 |
Clave InChI |
KZYWAWJTJYJHCM-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC(C)(CCCCC=C)C#CC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



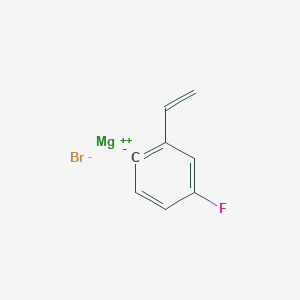
![Triethoxy[1-(trimethylsilyl)oct-1-EN-1-YL]silane](/img/structure/B12616691.png)
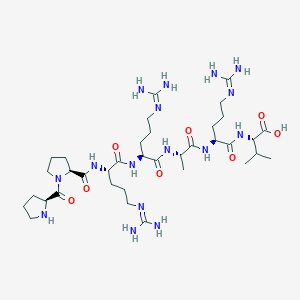
![3-[(2,6-Dichlorophenyl)methyl]-2-ethylpyridin-4(1H)-one](/img/structure/B12616712.png)
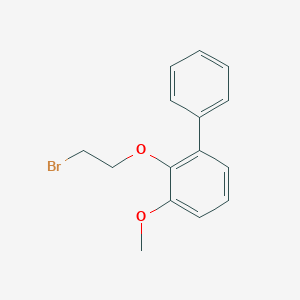
![5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12616720.png)
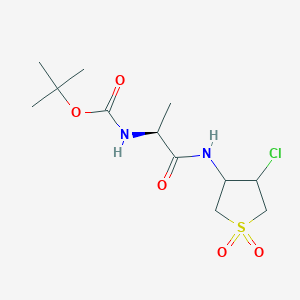
![{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-fluorophenyl)methanone](/img/structure/B12616733.png)
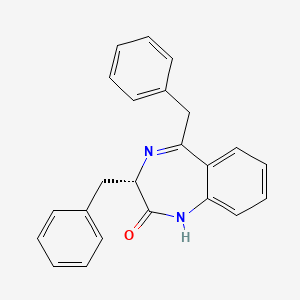
![[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12616739.png)

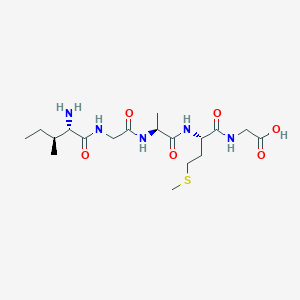
![Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate](/img/structure/B12616748.png)
